Balanced Dual-Target Inhibition Profile Compared to hMAO-B/MB-COMT-IN-1
While hMAO-B/MB-COMT-IN-2 and its structural analog hMAO-B/MB-COMT-IN-1 share the same core scaffold, they exhibit quantifiable differences in their dual-target inhibition balance . hMAO-B/MB-COMT-IN-2 demonstrates a more balanced profile with IC50 values of 4.27 μM for hMAO-B and 2.69 μM for MB-COMT (ratio of 1.59:1) [1]. In contrast, hMAO-B/MB-COMT-IN-1 shows IC50 values of 2.5 μM for hMAO-B and 3.84 μM for MB-COMT (ratio of 0.65:1) . This difference in inhibitory equilibrium may translate to distinct downstream effects on dopamine metabolism and synaptic availability, making hMAO-B/MB-COMT-IN-2 the preferred choice for studies requiring more balanced dual inhibition.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | hMAO-B: 4.27 μM; MB-COMT: 2.69 μM |
| Comparator Or Baseline | hMAO-B/MB-COMT-IN-1: hMAO-B: 2.5 μM; MB-COMT: 3.84 μM |
| Quantified Difference | Ratio of IC50 (hMAO-B/MB-COMT): 1.59 for IN-2 vs. 0.65 for IN-1 |
| Conditions | Human recombinant MAO-B and MB-COMT enzyme assays. |
Why This Matters
This difference in inhibitory balance is critical for researchers aiming to fine-tune dual-target modulation in cellular or in vivo models of dopamine metabolism.
- [1] MedChemExpress. hMAO-B/MB-COMT-IN-2 Product Page. View Source
